A Technical Guide to the Synthesis and Characterization of 6-Tert-butyl-2-chloro-1,3-benzothiazole
A Technical Guide to the Synthesis and Characterization of 6-Tert-butyl-2-chloro-1,3-benzothiazole
Abstract: The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties.[1][2][3] This technical guide provides a comprehensive, proposed methodology for the synthesis and detailed characterization of a specific derivative, 6-Tert-butyl-2-chloro-1,3-benzothiazole. The document outlines a plausible multi-step synthetic pathway, provides detailed experimental protocols, and presents anticipated analytical data for the characterization of the title compound. This guide is intended for researchers and professionals in the fields of organic synthesis, drug discovery, and materials science, offering a practical framework for the preparation and validation of this and structurally related compounds.
Proposed Synthetic Pathway
The synthesis of 6-Tert-butyl-2-chloro-1,3-benzothiazole can be strategically approached from commercially available 4-tert-butylaniline. The proposed pathway involves the formation of the benzothiazole ring system, followed by the conversion of a 2-amino substituent to the target 2-chloro group via a Sandmeyer-type reaction. This common strategy for benzothiazole synthesis involves the reaction of an appropriately substituted aminothiophenol or an equivalent precursor.[1][4][5]
The key steps are:
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Thiocyanation of 4-tert-butylaniline: Introduction of a thiocyanate group to form 2-amino-5-tert-butylthiophenol in situ.
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Oxidative Cyclization: Formation of the 2-amino-6-tert-butyl-1,3-benzothiazole intermediate.
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Diazotization and Chlorination: Conversion of the 2-amino group to the final 2-chloro group.
Experimental Protocols
Synthesis of 2-Amino-6-tert-butyl-1,3-benzothiazole (Intermediate 1)
This procedure is adapted from general methods for the synthesis of 2-aminobenzothiazoles from anilines.
Materials:
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4-tert-butylaniline
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Ammonium thiocyanate (NH₄SCN)
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Glacial Acetic Acid
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Bromine (Br₂)
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Diethyl ether
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Saturated sodium bicarbonate solution (NaHCO₃)
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Anhydrous sodium sulfate (Na₂SO₄)
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Ethanol
Procedure:
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In a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-tert-butylaniline (0.1 mol) and ammonium thiocyanate (0.22 mol) in 100 mL of glacial acetic acid.
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Cool the mixture to 0-5 °C in an ice-salt bath.
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While maintaining the temperature below 10 °C, add a solution of bromine (0.1 mol) in 20 mL of glacial acetic acid dropwise with vigorous stirring over a period of 1 hour.
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After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours, then allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Pour the reaction mixture into 500 mL of ice water. A precipitate will form.
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Filter the solid, wash thoroughly with water to remove excess acid, and then with a small amount of cold ethanol.
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Suspend the crude solid in 200 mL of water and neutralize by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases (pH ~8).
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Filter the resulting solid, wash with water, and dry under vacuum.
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Recrystallize the crude product from ethanol to yield pure 2-Amino-6-tert-butyl-1,3-benzothiazole as a crystalline solid.
Synthesis of 6-Tert-butyl-2-chloro-1,3-benzothiazole (Final Product)
This step employs a Sandmeyer-type reaction to replace the amino group with a chloro substituent.
Materials:
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2-Amino-6-tert-butyl-1,3-benzothiazole (Intermediate 1)
-
Sodium nitrite (NaNO₂)
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Concentrated Hydrochloric Acid (HCl)
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Copper(I) chloride (CuCl)
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Dichloromethane (CH₂Cl₂)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Prepare a solution of copper(I) chloride (0.06 mol) in 50 mL of concentrated hydrochloric acid. Cool this solution to 0 °C in an ice bath.
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In a separate beaker, suspend 2-Amino-6-tert-butyl-1,3-benzothiazole (0.05 mol) in 100 mL of a 1:1 mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C.
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Slowly add a solution of sodium nitrite (0.055 mol) in 20 mL of water dropwise to the benzothiazole suspension, keeping the temperature below 5 °C. Stir for 30 minutes after addition to ensure complete formation of the diazonium salt.
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Add the cold diazonium salt solution portion-wise to the vigorously stirred, cold solution of copper(I) chloride.
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After the addition is complete, allow the mixture to warm to room temperature and then heat at 60 °C for 1 hour, or until the evolution of nitrogen gas ceases.
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Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 75 mL).
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Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 6-Tert-butyl-2-chloro-1,3-benzothiazole.
Characterization Data
The following tables summarize the anticipated characterization data for the final product, 6-Tert-butyl-2-chloro-1,3-benzothiazole. These values are predictive and based on data for structurally similar compounds.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₂ClNS |
| Molecular Weight | 225.74 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Estimated 75-80 °C |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, Acetone; Insoluble in water |
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.90 | d, J ≈ 2.0 Hz | 1H | H-7 (aromatic) |
| ~ 7.75 | d, J ≈ 8.6 Hz | 1H | H-4 (aromatic) |
| ~ 7.45 | dd, J ≈ 8.6, 2.0 Hz | 1H | H-5 (aromatic) |
| ~ 1.35 | s | 9H | -C(CH₃)₃ |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 152.0 | C-2 (C-Cl) |
| ~ 150.0 | C-6 (C-tert-butyl) |
| ~ 149.5 | C-7a |
| ~ 134.0 | C-3a |
| ~ 125.0 | C-5 |
| ~ 122.0 | C-4 |
| ~ 119.0 | C-7 |
| ~ 35.0 | -C (CH₃)₃ |
| ~ 31.5 | -C(C H₃)₃ |
Table 4: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2870 | Strong | Aliphatic C-H stretch (tert-butyl) |
| ~ 1600, 1480 | Medium-Strong | C=C and C=N aromatic ring stretching |
| ~ 820 | Strong | C-H out-of-plane bending (substituted benzene) |
| ~ 750 | Medium | C-Cl stretch |
Table 5: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Relative Intensity (%) | Assignment |
| 225/227 | 100 / 33 | [M]⁺ / [M+2]⁺ (³⁵Cl/³⁷Cl isotope pattern) |
| 210/212 | ~70 / 23 | [M - CH₃]⁺ |
Synthesis and Characterization Workflow
The following diagram provides a visual representation of the entire workflow, from starting materials to the final characterized product.
Caption: Workflow for the synthesis and characterization of 6-Tert-butyl-2-chloro-1,3-benzothiazole.
References
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole synthesis [organic-chemistry.org]
- 5. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
